
Methyl 4,5-dibromothiophene-3-carboxylate
Description
Methyl 4,5-dibromothiophene-3-carboxylate is a brominated thiophene derivative with the molecular formula C₇H₄Br₂O₂S and a molecular weight of 314.98 g/mol . It features a thiophene ring substituted with bromine atoms at the 4- and 5-positions and a methyl ester group at the 3-position. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the development of conjugated polymers and organic semiconductors due to its reactivity in cross-coupling reactions .
Key properties include:
Propriétés
IUPAC Name |
methyl 4,5-dibromothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWJHBYVBQAQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-83-4 | |
Record name | methyl 4,5-dibromothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications De Recherche Scientifique
Chemistry: Methyl 4,5-dibromothiophene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 4,5-dibromothiophene-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Action: Targets microbial cell membranes and metabolic pathways.
Anticancer Action: Inhibits specific enzymes or signaling pathways involved in cancer cell growth.
Comparaison Avec Des Composés Similaires
Comparative Data Table
Activité Biologique
Methyl 4,5-dibromothiophene-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and supporting research findings.
1. Overview of this compound
This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine substituents enhances its electrophilic character, making it a valuable intermediate in various chemical reactions. Its structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Electrophilic Reactions : The bromine atoms facilitate electrophilic substitution reactions, allowing the compound to modify biological macromolecules such as proteins and nucleic acids.
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections .
3.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical cellular pathways involved in cell proliferation and survival .
3.2 Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several bacterial and fungal strains. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic functions .
3.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways .
4.1 Case Study: Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 to 20 µM across different cell types. The compound was shown to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 12 | Cell cycle arrest |
A549 | 18 | Disruption of metabolic pathways |
4.2 Research on Antimicrobial Activity
In vitro tests revealed that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 48 |
5. Conclusion
This compound is a promising compound with notable biological activities including antitumor, antimicrobial, and anti-inflammatory effects. Its mechanisms involve electrophilic interactions and inhibition of critical enzymatic pathways. Further research is warranted to explore its full therapeutic potential and elucidate detailed mechanisms of action.
6. Future Directions
Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support clinical development.
- Structure-Activity Relationship (SAR) Analyses : Understanding how modifications to the structure affect biological activity.
Q & A
Basic Research Questions
Q. What is the synthetic pathway for Methyl 4,5-dibromothiophene-3-carboxylate, and what critical steps ensure regioselectivity and purity?
- Methodological Answer : The synthesis involves bromination of thiophene-3-carboxylic acid derivatives. A validated approach includes:
- Bromination of thiophene-3-carboxylic acid using elemental bromine (Br₂) to yield 4,5-dibromothiophene-3-carboxylic acid.
- Conversion to the acid chloride using oxalyl chloride (COCl)₂.
- Esterification with methanol in the presence of pyridine to form the methyl ester.
Key steps: Use anhydrous conditions to avoid hydrolysis, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate). Regioselectivity is ensured by controlling stoichiometry and reaction temperature .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The ester methyl group appears as a singlet (~3.8–3.9 ppm in ¹H NMR; ~52 ppm in ¹³C NMR). Thiophene ring protons are deshielded due to electron-withdrawing groups.
- IR Spectroscopy : Strong C=O ester stretch (~1720 cm⁻¹) and C-Br stretches (~600–700 cm⁻¹).
- Mass Spectrometry (LCMS) : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 294.91 g/mol).
Cross-validate with elemental analysis for Br content .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The 4,5-dibromo substitution creates steric hindrance, limiting accessibility for catalysts in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures.
- Electron-withdrawing ester groups deactivate the thiophene ring, requiring strong bases (e.g., Cs₂CO₃) for nucleophilic substitutions.
- Monitor regiochemical outcomes via X-ray crystallography (SHELX refinement) or NOESY NMR to confirm substitution patterns .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- The compound’s low melting point and high halogen content may lead to disordered crystal lattices. Strategies include:
- Slow evaporation from dichloromethane/hexane mixtures at 4°C.
- Using SHELXL for refinement of twinned or partial occupancy structures.
- Validate with Hirshfeld surface analysis to assess intermolecular Br···O interactions .
Q. How does this compound serve as a precursor in polymer chemistry?
- Methodological Answer :
- It acts as a monomer in alternating copolymers (e.g., fluorene-thiophene systems) via Stille or Kumada couplings.
- Example protocol:
- Deprotonate the thiophene with LDA at −78°C.
- Couple with diiodofluorene using Pd(PPh₃)₄.
- Characterize polymer conductivity via cyclic voltammetry and UV-Vis spectroscopy.
- Adjust bromine substitution to tune bandgap properties .
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Contradictions often stem from polymorphic forms or residual solvents.
- Reproduce synthesis under strictly anhydrous conditions.
- Perform DSC for melting point validation and PXRD to identify polymorphs.
- Compare ¹³C NMR data with computed spectra (DFT, B3LYP/6-31G**) to verify assignments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.